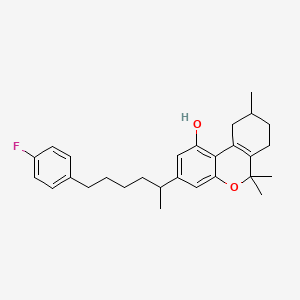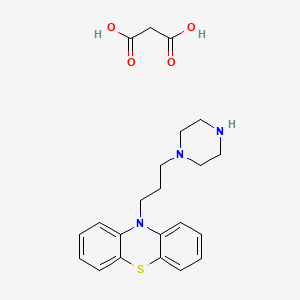
N-Desmethyl Perazine Dimalonic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Perazine Dimalonic Acid Salt is a chemical compound with the molecular formula C19H23N3S•C6H8O8 and a molecular weight of 533.59 . It is a derivative of perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-Desmethyl Perazine Dimalonic Acid Salt involves the reaction of 10-(3-(1-piperazinyl)propyl)-10H-phenothiazine with malonic acid . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Desmethyl Perazine Dimalonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Desmethyl Perazine Dimalonic Acid Salt has several scientific research applications, including:
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-Desmethyl Perazine Dimalonic Acid Salt involves its interaction with molecular targets such as dopamine receptors. As a derivative of perazine, it modulates the activity of dopamine D2 receptors, which play a crucial role in the regulation of mood and behavior . This interaction helps alleviate symptoms of psychotic disorders by balancing neurotransmitter levels in the brain.
Comparison with Similar Compounds
N-Desmethyl Perazine Dimalonic Acid Salt is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Perazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine antipsychotic with a different side effect profile.
These compounds share structural similarities but differ in their pharmacological effects and therapeutic applications.
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
10-(3-piperazin-1-ylpropyl)phenothiazine;propanedioic acid |
InChI |
InChI=1S/C19H23N3S.C3H4O4/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21;4-2(5)1-3(6)7/h1-4,6-9,20H,5,10-15H2;1H2,(H,4,5)(H,6,7) |
InChI Key |
KAWLVYWULVVWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


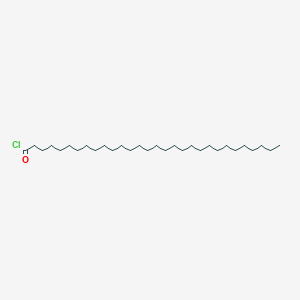


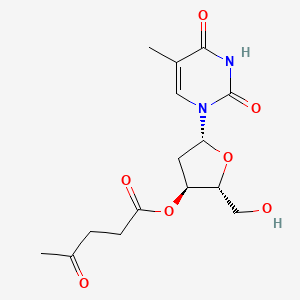

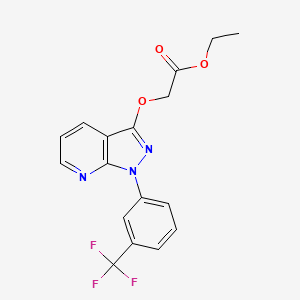

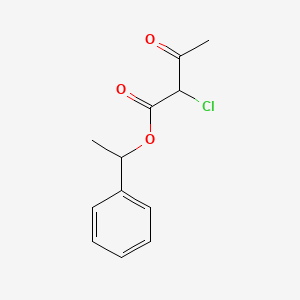

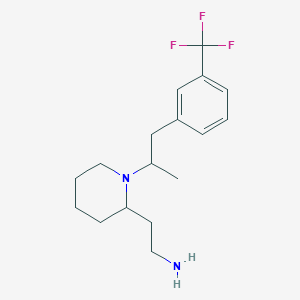
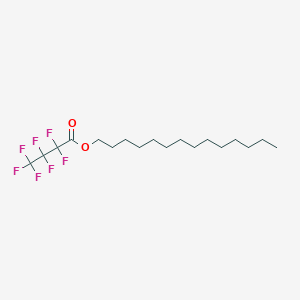
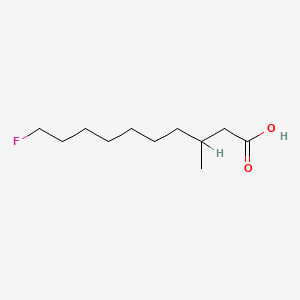
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
